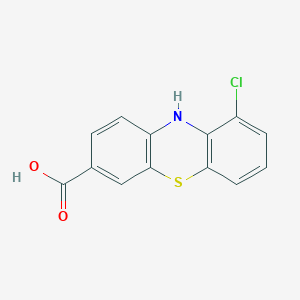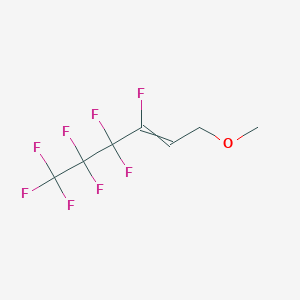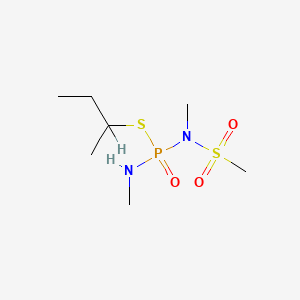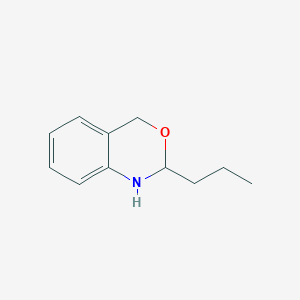
1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with formaldehyde and a suitable alkylating agent, such as n-propyl bromide. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.
Scientific Research Applications
1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydro-4H-2-(n-butyl)-3,1-benzoxazine
- 1,2-Dihydro-4H-2-(n-ethyl)-3,1-benzoxazine
- 1,2-Dihydro-4H-2-(n-methyl)-3,1-benzoxazine
Uniqueness
1,2-Dihydro-4H-2-(n-propyl)-3,1-benzoxazine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The n-propyl group may confer distinct properties compared to other alkyl-substituted benzoxazines, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90284-39-2 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-propyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C11H15NO/c1-2-5-11-12-10-7-4-3-6-9(10)8-13-11/h3-4,6-7,11-12H,2,5,8H2,1H3 |
InChI Key |
GWVFVVGLQSKRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1NC2=CC=CC=C2CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



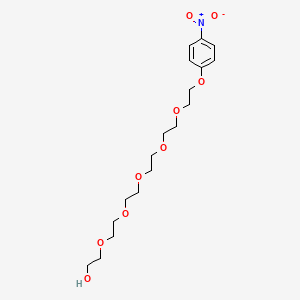
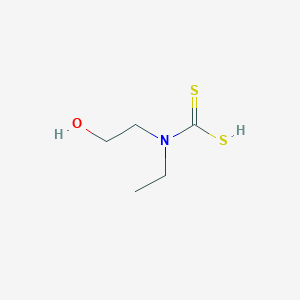
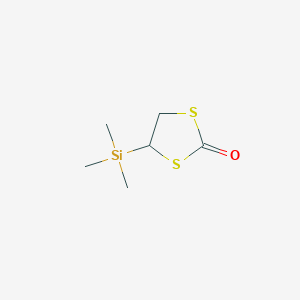
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
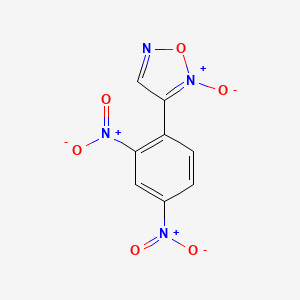
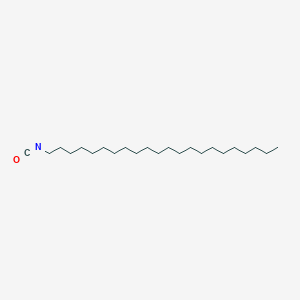

![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
